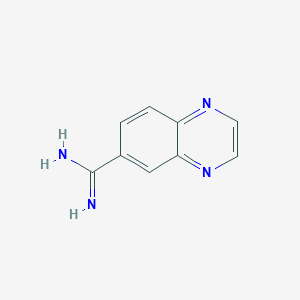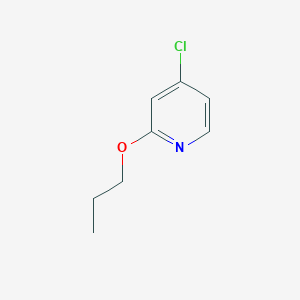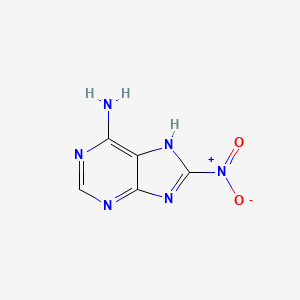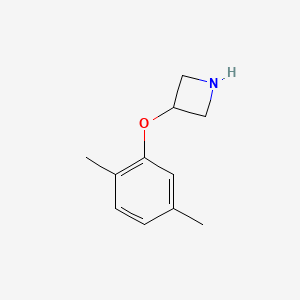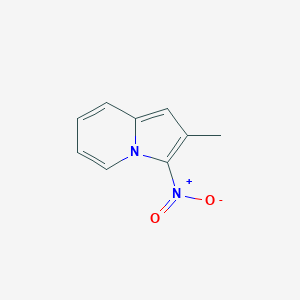
2-Methyl-3-nitroindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-nitroindolizine is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their potential biological activities and applications in various fields such as medicinal chemistry and materials science . The indolizine core structure is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitroindolizine typically involves the cyclization of appropriate precursors. One common method is the radical cyclization of 2-methyl-3-nitropyridine derivatives. This process can be catalyzed by transition metals such as palladium or copper under specific conditions . Another approach involves the use of radical intermediates to construct the indolizine ring efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-nitroindolizine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed:
Oxidation: Formation of 2-Methyl-3-aminoindolizine.
Reduction: Formation of 2-Methyl-3-nitrosoindolizine.
Substitution: Formation of various substituted indolizine derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-nitroindolizine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitroindolizine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- 2-Methyl-3-nitropyridine
- 3-Nitroindolizine
- 2-Methylindolizine
Comparison: 2-Methyl-3-nitroindolizine is unique due to the presence of both methyl and nitro groups on the indolizine core. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 2-Methyl-3-nitropyridine lacks the fused bicyclic structure, while 3-Nitroindolizine does not have the methyl group .
Properties
CAS No. |
39203-44-6 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-methyl-3-nitroindolizine |
InChI |
InChI=1S/C9H8N2O2/c1-7-6-8-4-2-3-5-10(8)9(7)11(12)13/h2-6H,1H3 |
InChI Key |
JUAOFANUBWVWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)

